REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:10](=[O:11])[N:9]([CH:12]3[C:18](=[O:19])[NH:17][C:15](=O)[CH2:14][CH2:13]3)[C:7](=[O:8])[C:5]=2[CH:6]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:29])=CC=1>C1(C)C=CC=CC=1>[O:19]=[C:18]1[CH:12]([N:9]2[C:10](=[O:11])[C:4]3[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:7]2=[O:8])[CH2:13][CH2:14][C:15](=[S:29])[NH:17]1
|
Name
|
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
|
Name
|
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
mp 276° C. (lit.276-279° C.)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
thereafter, solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CCC1N1C(C2=CC=CC=C2C1=O)=O)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 132.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |